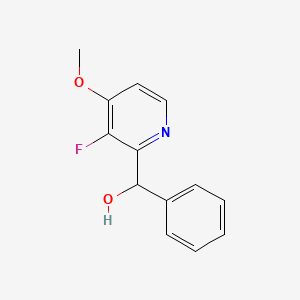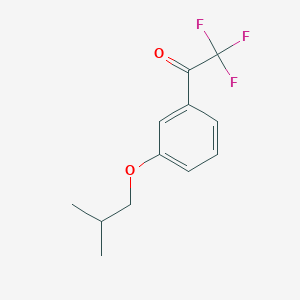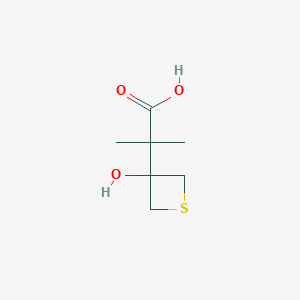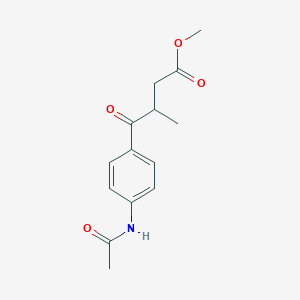
(3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol is an organic compound that features a pyridine ring substituted with a fluoro and methoxy group, and a phenylmethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methoxypyridine and benzaldehyde.
Grignard Reaction: A Grignard reagent is prepared from phenylmagnesium bromide and then reacted with 3-fluoro-4-methoxypyridine to form the intermediate.
Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
化学反応の分析
Types of Reactions
Oxidation: (3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form alcohol derivatives.
Substitution: The fluoro and methoxy groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluoro or methoxy groups.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohol derivatives.
Substitution: Produces substituted pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, (3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structure may be modified to develop new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets.
類似化合物との比較
Similar Compounds
(3-Fluoro-4-methoxypyridine): Lacks the phenylmethanol moiety, making it less complex.
(4-Methoxypyridin-2-yl)(phenyl)methanol): Lacks the fluoro group, which can affect its reactivity and biological activity.
(3-Fluoro-2-pyridyl)(phenyl)methanol): Lacks the methoxy group, altering its chemical properties.
Uniqueness
(3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol is unique due to the presence of both fluoro and methoxy groups on the pyridine ring, combined with a phenylmethanol moiety. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.
特性
分子式 |
C13H12FNO2 |
|---|---|
分子量 |
233.24 g/mol |
IUPAC名 |
(3-fluoro-4-methoxypyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H12FNO2/c1-17-10-7-8-15-12(11(10)14)13(16)9-5-3-2-4-6-9/h2-8,13,16H,1H3 |
InChIキー |
SLVAVSUHJNGSQM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=NC=C1)C(C2=CC=CC=C2)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(But-3-yn-2-yl)amino]-3-fluorobenzoic acid](/img/structure/B13081175.png)





![5-tert-Butyl 2-methyl 3-isothiocyanato-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B13081205.png)
![2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13081210.png)




![(2E)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B13081245.png)
